A Senior Application Scientist's Guide to (4-(Propoxymethyl)phenyl)boronic acid: Physicochemical Properties and Practical Insights
A Senior Application Scientist's Guide to (4-(Propoxymethyl)phenyl)boronic acid: Physicochemical Properties and Practical Insights
Introduction
(4-(Propoxymethyl)phenyl)boronic acid is a versatile arylboronic acid derivative that serves as a crucial building block in modern organic synthesis. Its unique structural features—a boronic acid moiety susceptible to transmetalation and a propoxymethyl ether group that modulates solubility and electronic properties—make it a valuable reagent, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] These reactions are fundamental to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
This guide provides an in-depth analysis of the core physicochemical properties of (4-(Propoxymethyl)phenyl)boronic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers practical insights into the causality behind its properties, presents validated protocols for its characterization, and details the critical aspects of its stability and handling. By understanding these fundamental characteristics, scientists can optimize reaction conditions, ensure reproducibility, and unlock the full synthetic potential of this important reagent.
Chemical Identity and Structural Features
The compound's reactivity and physical behavior are direct consequences of its molecular structure. The key features include:
-
The Boronic Acid Group (-B(OH)₂): This Lewis acidic functional group is the cornerstone of its utility in cross-coupling chemistry. It readily undergoes dehydration to form a cyclic anhydride known as a boroxine and can be converted to a boronate ester for purification or modified reactivity.
-
The Phenyl Ring: The aromatic core provides a rigid scaffold and participates in the catalytic cycle of cross-coupling reactions.
-
The Propoxymethyl Ether Group (-OCH₂CH₂CH₃): Located at the para position, this group influences the compound's electronic properties and significantly enhances its solubility in organic solvents compared to unsubstituted phenylboronic acid.[2]
These components collectively define its unique profile for synthetic applications.
Core Physicochemical Properties
A summary of the essential physicochemical data for (4-(Propoxymethyl)phenyl)boronic acid is presented below. This data is critical for experimental design, including stoichiometry calculations, solvent selection, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 160061-48-3 | [3] |
| Molecular Formula | C₁₀H₁₅BO₃ | [3] |
| Molecular Weight | 194.04 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 251-256 °C (decomposes) | [5][6][7] |
| pKa | ~8.5 (Predicted/Estimated) | [6][8] |
| Solubility | Generally soluble in ethers, ketones, and chloroform; low solubility in hydrocarbons.[2][9] | [2][9][10] |
| Storage Temperature | 2-8 °C, sealed in dry conditions. | [4][5][11] |
Note: Some properties, like melting point and pKa, are for structurally similar compounds and serve as strong estimates. The melting point for arylboronic acids can be influenced by the presence of the corresponding boroxine anhydride.
Stability, Reactivity, and Handling
The Boronic Acid-Boroxine Equilibrium
A defining characteristic of many arylboronic acids is their propensity to exist in equilibrium with their cyclic trimer anhydride, known as a boroxine.[12][13][14] This dehydration is a reversible process, and commercial samples of (4-(Propoxymethyl)phenyl)boronic acid often contain varying amounts of the corresponding boroxine.
Expert Insight: The presence of boroxine can have significant practical implications. It alters the true molecular weight of the reagent, which can lead to stoichiometric errors if not accounted for. For high-precision applications, it is often advisable to convert the boronic acid to a more stable and stoichiometrically defined boronate ester (e.g., a pinacol ester) before use.
Caption: Reversible equilibrium between the boronic acid and its boroxine.
Safety and Handling
(4-(Propoxymethyl)phenyl)boronic acid and structurally related compounds are classified as irritants.[15] Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[15]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store the compound in a tightly sealed container in a cool, dry place (2-8 °C is recommended) to minimize degradation and moisture uptake.[4][5]
-
Experimental Protocols for Physicochemical Characterization
To ensure the quality and consistency of the reagent, in-house characterization is often necessary. The following protocols are based on established, reliable methodologies.
Workflow for Aqueous Solubility Determination (Shake-Flask Method)
The Shake-Flask method is a gold-standard technique for determining the solubility of a compound in a specific solvent system, conforming to guidelines like OECD 105.[9]
Causality and Rationale: This method is chosen for its simplicity and reliability. By agitating an excess of the solid with the solvent, we ensure that equilibrium is reached. Subsequent analysis of the saturated solution provides a precise measure of solubility. The choice of a buffer (e.g., PBS at pH 7.4) is critical for drug development applications as it mimics physiological conditions.
Caption: Workflow for determining aqueous solubility via the Shake-Flask method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of (4-(Propoxymethyl)phenyl)boronic acid (e.g., 5-10 mg) to a known volume of the desired aqueous buffer (e.g., 1 mL of pH 7.4 phosphate-buffered saline) in a glass vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and place it in a shaker or rotator bath at a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To completely separate the solid from the liquid phase, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Quantification: Prepare a series of dilutions of the clear supernatant. Analyze these dilutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared from a stock solution of the compound in an organic solvent (e.g., acetonitrile or methanol).
-
Calculation: Determine the concentration of the saturated supernatant from the standard curve. This value represents the aqueous solubility of the compound under the tested conditions.
pKa Determination by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the acidity of the boronic acid's B-OH protons. It is a key parameter influencing reactivity and interaction with biological systems.[8] Potentiometric titration is a direct and accurate method for its determination.[16]
Causality and Rationale: Phenylboronic acids act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. This process can be monitored by titrating a solution of the boronic acid with a strong base (e.g., NaOH) and recording the pH change. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the boronic acid and its conjugate boronate base are equal.
Step-by-Step Protocol:
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a sample of (4-(Propoxymethyl)phenyl)boronic acid and dissolve it in a known volume of deionized water or a water/co-solvent mixture if solubility is low. A typical concentration is 1-10 mM.
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar. Titrate the solution by adding small, precise aliquots of a standardized strong base solution (e.g., 0.01 M NaOH) using a burette or auto-titrator.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added. This can be determined graphically or by calculating the first derivative of the curve.
Conclusion
(4-(Propoxymethyl)phenyl)boronic acid is a valuable synthetic intermediate whose effective use hinges on a thorough understanding of its fundamental physicochemical properties. Its solubility, stability (particularly the equilibrium with its boroxine), and acidity are not just abstract data points; they are critical parameters that directly influence reaction outcomes, reproducibility, and safety. By applying the characterization protocols and handling guidelines detailed in this guide, researchers can confidently and effectively integrate this versatile reagent into their synthetic and drug discovery programs.
References
-
PubChem. (4-Propoxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]
-
Kozak, W., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]
-
Gomes, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
-
Chem-Impex International. 4-(Hydroxymethyl)phenylboronic acid. [Link]
-
PubChem. 4-(Morpholinomethyl)phenylboronic acid. National Center for Biotechnology Information. [Link]
-
Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
PubChem. 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. [Link]
-
Splendid Lab. 4-(propoxymethyl)phenylboronic acid. [Link]
-
Boaler, P. J., et al. (2018). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]
-
University of Edinburgh Research Explorer. The Boroxine–Boronic Acid Equilibrium. [Link]
-
ChemSrc. [4-(Hydroxymethyl)phenyl]boronic acid. [Link]
-
Shoji, E., & Freund, M. S. (2002). Potentiometric Saccharide Detection Based on the pKa Changes of Poly(aniline boronic acid). Journal of the American Chemical Society. [Link]
-
University of Manchester Research Explorer. The Boroxine–Boronic Acid Equilibrium. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]
- 7. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc [chemsrc.com]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. 4-(溴甲基)苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. 4-Propoxyphenylboronic Acid | C9H13BO3 | CID 4456490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
